
4,6-Dimethylpyrimidine CAS number 1558-17-4

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4,6-Dimethylpyrimidine

Cat. No.: B031164 Get Quote
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For Researchers, Scientists, and Drug Development Professionals

Abstract
4,6-Dimethylpyrimidine is a heterocyclic organic compound featuring a pyrimidine ring

substituted with two methyl groups at the 4 and 6 positions.[1] Identified by its CAS number

1558-17-4, this compound serves as a crucial intermediate and versatile building block in the

synthesis of a wide array of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its chemical

structure, characterized by a π-deficient aromatic system and reactive methyl groups, allows

for diverse chemical transformations, making it a valuable scaffold in medicinal chemistry.[1][3]

This guide provides a comprehensive overview of its chemical and physical properties,

synthesis protocols, spectroscopic data, reactivity, and applications, with a focus on its role in

drug discovery and development.

Chemical and Physical Properties
4,6-Dimethylpyrimidine is typically a colorless to pale yellow liquid or low-melting solid under

standard conditions.[1][2] It is soluble in common organic solvents like ethanol and ether, but

shows limited solubility in water.[1] The presence of two nitrogen atoms in the pyrimidine ring

imparts basic properties to the molecule.[1]

Table 1: Physical and Chemical Properties of 4,6-Dimethylpyrimidine
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Property Value Reference(s)

CAS Number 1558-17-4 [4]

Molecular Formula C₆H₈N₂ [4][5]

Molecular Weight 108.14 g/mol [4][5][6]

Appearance
Colorless to pale yellow liquid

or solid
[1][2]

Boiling Point 154 °C (lit.) [6][7]

Density 0.98 g/mL at 25 °C (lit.) [6][7]

Refractive Index n20/D 1.490 (lit.) [2][6]

Flash Point 46 °C (114.8 °F) - closed cup [6][8]

InChI Key
LSBIUXKNVUBKRI-

UHFFFAOYSA-N
[4][5][6]

SMILES Cc1cc(C)ncn1 [1][6]

Synthesis and Manufacturing
The primary synthetic route to the 4,6-dimethylpyrimidine core involves the

cyclocondensation of a 1,3-dicarbonyl compound with a reagent providing a nitrogen-carbon-

nitrogen (N-C-N) fragment. For 4,6-dimethylpyrimidine and its close analogs, acetylacetone is

the universal 1,3-dicarbonyl starting material. The choice of the N-C-N reagent determines the

substituent at the 2-position of the pyrimidine ring.

For 2-amino-4,6-dimethylpyrimidine: Guanidine salts are used.[3][5]

For 4,6-dimethylpyrimidin-2(1H)-one: Urea is the reagent of choice.[2]

For 4,6-dimethylpyrimidine-2-thiol: Thiourea is employed.[9]

For the parent 4,6-dimethylpyrimidine (unsubstituted at C2): Formamide would be the

appropriate N-C-N source.
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The reaction is a classic heterocyclic synthesis that provides a reliable and scalable method for

producing the pyrimidine scaffold.

Starting Materials

Acetylacetone
(1,3-Dicarbonyl)

Cyclocondensation Reaction

N-C-N Reagent
(e.g., Formamide, Guanidine, Urea)

4,6-Dimethylpyrimidine
Scaffold

Click to download full resolution via product page

Fig. 1: General synthesis workflow for the 4,6-dimethylpyrimidine scaffold.

Experimental Protocols
While a detailed, peer-reviewed protocol for the parent 4,6-dimethylpyrimidine was not

available, numerous protocols exist for its close and highly relevant analogs. The following

procedure for the synthesis of 2-amino-4,6-dimethylpyrimidine is representative of the

general cyclocondensation methodology.

Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine via Sonication[5]

This protocol describes an efficient synthesis using ultrasound irradiation.

Materials:

Guanidine hydrochloride (0.052 mol)

Acetylacetone (0.052 mol)
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Sodium carbonate (Na₂CO₃) (0.052 mol)

Deionized water (15 mL)

Procedure:

Place guanidine hydrochloride, acetylacetone, and sodium carbonate into a round-bottom

reaction vessel of appropriate thickness for sonochemical reactions.

Add 15 mL of water to the vessel.

Place the reaction vessel in a hot water bath maintained at 60°C.

Expose the contents of the flask to ultrasonic waves for 30 minutes.

After the reaction period, a solid product will have formed.

Cool the mixture and treat the solid product with a small quantity of cold water.

Filter the solid product through a Büchner funnel.

Wash the filter cake with water and dry to yield 2-amino-4,6-dimethylpyrimidine.

Expected Yield: ~75%[5]

Spectroscopic Analysis
Spectroscopic analysis is critical for the structural elucidation and quality control of 4,6-
dimethylpyrimidine. Due to the limited availability of published spectra for the parent

compound, data for the closely related 2-amino-4,6-dimethylpyrimidine is presented as a

representative example.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would be expected to show a singlet for the C5 proton, a singlet for the

two equivalent methyl groups, and potentially signals for the C2 proton. The ¹³C NMR would

show distinct signals for the methyl carbons, the C4/C6 carbons, the C5 carbon, and the C2

carbon.
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Table 2: Representative ¹H and ¹³C NMR Data for 2-Amino-4,6-dimethylpyrimidine in

CDCl₃[5]

Nucleus Chemical Shift (δ, ppm) Assignment

¹H NMR 6.33 (s, 1H) Ar-H (C5-H)

5.36 (bs, 2H) -NH₂

2.25 (s, 6H) -CH₃ (C4 & C6)

¹³C NMR 167.6 C4, C6

162.9 C2

108.6 C5

24.1 -CH₃

Note: Data from ChemicalBook, citing a 2020 article in Synthetic Communications.[5]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For 4,6-dimethylpyrimidine,

characteristic peaks would include C-H stretching from the methyl groups and the aromatic

ring, and C=N and C=C stretching vibrations within the pyrimidine ring.

Table 3: Representative FT-IR Vibrational Frequencies for 2-Amino-4,6-dimethylpyrimidine

Wavenumber (cm⁻¹) Intensity Assignment

3395 - 3310 Strong -NH₂ Stretching

3175 Weak Aromatic C-H Stretching

1633 Weak N-H Bending

1575, 1537 - Conjugated C=C Stretching

1459, 1381 - Aliphatic C-H Bending

1243 - C-NH₂ Stretching
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Note: Data is for the 2-amino analog, which introduces N-H and C-NH₂ vibrations. For the

parent compound, one would expect aromatic C-H stretching slightly above 3000 cm⁻¹,

aliphatic C-H stretching just below 3000 cm⁻¹, and strong ring stretching (C=C, C=N) bands in

the 1600-1400 cm⁻¹ region.[10][11]

Mass Spectrometry (MS)

In electron impact mass spectrometry, 4,6-dimethylpyrimidine (MW: 108.14) would be

expected to show a strong molecular ion peak (M⁺) at m/z = 108. The fragmentation pattern

would be dictated by the stability of the aromatic pyrimidine ring. Common fragmentation

pathways for pyrimidine derivatives involve the loss of small molecules or radicals from the

substituents.[12][13] For 4,6-dimethylpyrimidine, key fragments would likely arise from:

Loss of a hydrogen radical (H•) to give a fragment at m/z = 107.

Loss of a methyl radical (CH₃•) to give a fragment at m/z = 93.

Cleavage of the ring, though this is less favorable due to its aromaticity.

Chemical Reactivity
The reactivity of 4,6-dimethylpyrimidine is governed by two main features: the electron-

deficient pyrimidine ring and the acidic protons of the methyl groups.

Ring Reactivity: The pyrimidine ring is classified as a π-deficient heterocycle due to the

presence of two electronegative nitrogen atoms.[3] This makes the ring generally resistant to

electrophilic aromatic substitution. However, the nitrogen atoms are basic and can be

protonated or alkylated. Quaternization of a ring nitrogen increases the electrophilicity of the

ring carbons, making them more susceptible to attack by nucleophiles.[3]

Methyl Group Reactivity: The methyl groups at the C4 and C6 positions are 'active' because

their protons are acidic.[12] This acidity is due to the ability of the electron-withdrawing

pyrimidine ring to stabilize the resulting carbanion via resonance. These active methyl

groups can be deprotonated by a base and subsequently participate in condensation

reactions, such as the Knoevenagel or aldol-type condensations, with aldehydes and other

electrophiles.[3][8]
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Fig. 2: Chemical reactivity map of 4,6-dimethylpyrimidine.

Applications in Research and Drug Development
4,6-Dimethylpyrimidine is primarily utilized as a foundational scaffold for the synthesis of

more complex, biologically active molecules.[14] While the parent compound itself is not noted

for significant biological activity, its derivatives are a rich source of leads in drug discovery.

Antimicrobial and Antifungal Agents: Derivatives incorporating a mercapto group (4,6-

dimethyl-2-mercaptopyrimidine) have shown antimicrobial and antifungal properties.[14]

Further modifications of this thiol intermediate lead to a variety of heterocyclic systems with

potential therapeutic value.

Plant Growth Stimulators: S-substituted derivatives based on the 4,6-dimethylpyrimidine-2-

thiol core have been synthesized and shown to possess pronounced plant growth-

stimulating activity, indicating potential applications in agrochemistry.[7][9]

Anticancer and Anti-inflammatory Research: The pyrimidine nucleus is a well-established

pharmacophore found in many anticancer and anti-inflammatory drugs.[15][16] The 4,6-
dimethylpyrimidine scaffold is used to synthesize libraries of compounds for screening

against various biological targets, such as kinases.[17] For example, pyrimidine-bridged

thiadiazole derivatives have exhibited antitumor activity against human breast cancer cell

lines.[18]

Intermediate for Approved Drugs: The 2-amino analog, 2-amino-4,6-dimethylpyrimidine, is

a key intermediate in the manufacture of sulfamethazine (sulfadimidine), a sulfonamide

bacteriostatic agent.[3]

Safety and Handling
4,6-Dimethylpyrimidine is classified as a flammable liquid and vapor.[6][18] It should be

handled with appropriate precautions in a well-ventilated area, away from heat, sparks, and

open flames.[18]

Hazard Statements:

H226: Flammable liquid and vapor.[19]
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H315: Causes skin irritation.[8][19]

H319: Causes serious eye irritation.[18][19]

H335: May cause respiratory irritation.[18][19]

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles

(eyeshields), chemical-resistant gloves, and a lab coat, is required.[6] Work should be

conducted in a fume hood to avoid inhalation of vapors.

Conclusion
4,6-Dimethylpyrimidine (CAS 1558-17-4) is a cornerstone synthetic building block in

heterocyclic and medicinal chemistry. Its straightforward synthesis, coupled with the versatile

reactivity of its pyrimidine ring and activated methyl groups, provides chemists with a robust

platform for creating diverse molecular architectures. While its direct biological applications are

limited, its importance as a precursor to a wide range of pharmacologically active compounds—

from antibacterials to potential anticancer agents and agrochemicals—is well-established. This

guide serves as a technical resource for researchers leveraging this valuable scaffold in the

pursuit of novel chemical entities for science and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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